N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20411964
InChI: InChI=1S/C19H17N7S/c1-12-16(25-10-5-4-9-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-6-8-14(11-13)24(2)3/h4-11H,1-3H3
SMILES:
Molecular Formula: C19H17N7S
Molecular Weight: 375.5 g/mol

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

CAS No.:

Cat. No.: VC20411964

Molecular Formula: C19H17N7S

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline -

Specification

Molecular Formula C19H17N7S
Molecular Weight 375.5 g/mol
IUPAC Name N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Standard InChI InChI=1S/C19H17N7S/c1-12-16(25-10-5-4-9-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-6-8-14(11-13)24(2)3/h4-11H,1-3H3
Standard InChI Key BPAIGMUMKKFMBA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)N(C)C

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound features a fused heterocyclic system comprising three distinct rings:

  • Imidazo[1,2-a]pyridine: A bicyclic structure with a five-membered imidazole ring fused to a pyridine ring. The 2-methyl substitution on the imidazole nitrogen enhances steric and electronic properties .

  • Triazolo[3,4-b] thiadiazole: A tricyclic system combining a triazole and thiadiazole ring. The sulfur atom in the thiadiazole contributes to electron-deficient characteristics, while the triazole offers hydrogen-bonding capabilities .

  • N,N-Dimethylaniline: An aromatic amine with dimethyl substituents on the nitrogen, providing steric bulk and modulating solubility.

The molecular formula is C₁₉H₁₆N₆S, with a molecular weight of 375.5 g/mol. Key structural parameters include planar geometries in the heterocyclic regions and rotational flexibility at the aniline-thiadiazole linkage.

Table 1: Key Physical Properties

PropertyValue
Molecular Weight375.5 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step strategies to construct the heterocyclic cores and link them via covalent bonds.

Step 1: Imidazo[1,2-a]Pyridine Formation

Metal-free protocols using iodine catalysts enable the condensation of 2-aminopyridine with ketones or alkynes. For example, microwave-assisted reactions with bromomalonaldehyde yield 3-substituted imidazo[1,2-a]pyridines in high yields (75–90%) .

Step 2: Triazolo[3,4-b][1, Thiadiazole Assembly

Cyclocondensation of thiocarbohydrazide with carboxylic acids (e.g., acetic acid) forms 4-amino-3-mercapto-1,2,4-triazoles. Subsequent reaction with anilinoacetic acids in phosphorous oxychloride generates the triazolo-thiadiazole core .

Step 3: Coupling and Functionalization

The final step couples the imidazo[1,2-a]pyridine and triazolo-thiadiazole units via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. N,N-Dimethylaniline is introduced through palladium-catalyzed amination.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.98 (s, 6H, N(CH₃)₂), δ 7.25–8.45 (m, aromatic protons), and δ 2.35 (s, 3H, CH₃ on imidazole) .

  • IR: Bands at 1605 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-S stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 375.5 (M⁺).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes halogenation (e.g., bromination at C-5) using N-bromosuccinimide (NBS) in DMF .

Nucleophilic Aromatic Substitution

The triazolo-thiadiazole’s electron-deficient sulfur atom facilitates substitution with amines or alkoxides. For example, reaction with morpholine at 80°C replaces the thiadiazole sulfur with a morpholine group .

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ converts thiadiazole sulfur to sulfoxide, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, enhancing solubility .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
HalogenationNBS, DMF, 25°C5-Bromoimidazo derivative
AminationMorpholine, 80°CMorpholine-substituted analog
OxidationH₂O₂, AcOHSulfoxide derivative

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